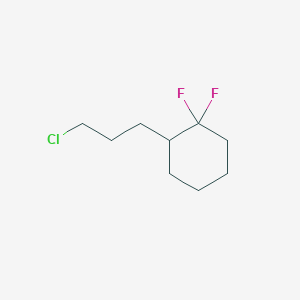
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine is an organic compound with the molecular formula C8H10BrN3 It is a derivative of pyrimidine and cyclobutane, featuring a bromine atom at the 5-position of the pyrimidine ring and an amine group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclobutanation: The brominated pyrimidine is then subjected to a cyclobutanation reaction, where a cyclobutane ring is introduced. This can be achieved through a involving a suitable cyclobutane precursor.
Amination: Finally, the cyclobutanated intermediate is treated with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Products: Azides, nitriles, and thiols.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated amines or fully reduced cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for designing novel pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique structural properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine depends on its specific application:
Kinase Inhibition: The compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking phosphorylation and downstream signaling pathways.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Enzyme Inhibition: The compound may act as a competitive or non-competitive inhibitor, affecting enzyme kinetics and metabolic pathways.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)cyclobutan-1-amine: Similar structure but with a pyridine ring instead of pyrimidine.
1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine: Chlorine atom replaces the bromine atom.
1-(5-Fluoropyrimidin-2-yl)cyclobutan-1-amine: Fluorine atom replaces the bromine atom.
Uniqueness: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H10BrN3 |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C8H10BrN3/c9-6-4-11-7(12-5-6)8(10)2-1-3-8/h4-5H,1-3,10H2 |
Clave InChI |
VUHAESANUFLXLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=NC=C(C=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
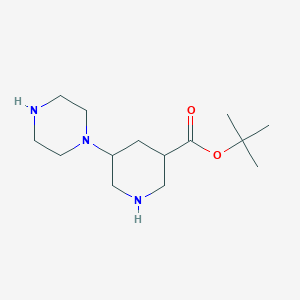


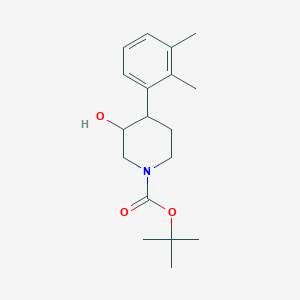

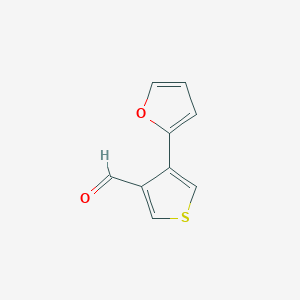

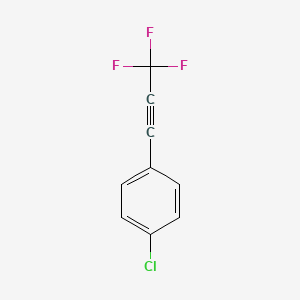
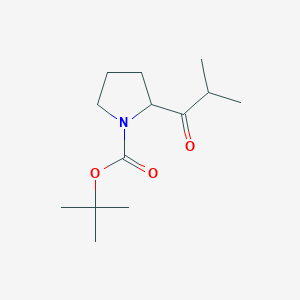
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
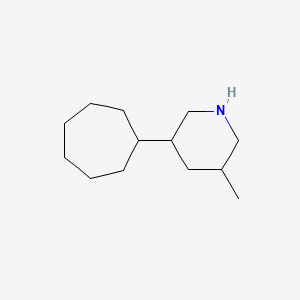
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
